Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid is a compound characterized by its unique chemical structure, which includes a hydrazinylethyl group attached to a benzoic acid moiety. Its molecular formula is with a molar mass of approximately 338.38 g/mol . This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid falls under the category of organic compounds, specifically sulfonic acids and carboxylic acids, due to the presence of both sulfonate and carboxylic functional groups.
The synthesis of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid typically involves several steps:
The molecular structure of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.38 g/mol |
| IUPAC Name | Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid |
| InChI Key | GYIVKUBIWVXPCW-UHFFFAOYSA-M |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinylethyl group can form covalent bonds with target molecules, leading to structural changes and functional alterations in those molecules. This characteristic makes it a candidate for various therapeutic applications .
Relevant data includes:
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid has diverse applications across scientific fields:
The therapeutic application of sulfonates and hydrazines originated from disparate pharmacological lineages. Sulfonic acid esters gained early recognition as alkylating antineoplastics (e.g., busulfan, circa 1950s) but were limited by non-selective cytotoxicity [6]. Concurrently, hydrazine derivatives emerged as monoamine oxidase inhibitors in psychiatry, though their oncological potential was later explored through N-methylhydrazine derivatives like procarbazine (1960s) [8]. The strategic fusion of these pharmacophores began in the late 20th century, driven by synthetic innovations such as microwave-assisted diazotization and reductive amination. For instance, 4-hydrazinylphenyl benzenesulfonate was synthesized via Na₂SO₃-mediated nitro reduction followed by diazotization, achieving nanomolar activity against breast cancer (MCF-7 IC₅₀ = 9.32 nM) [8]. This hybrid architecture merges the sulfonate's capacity for tyrosine kinase inhibition with hydrazine's chelation potential and redox modulation, addressing historical limitations of parent compounds. Table 1 chronicles key milestones in this evolution.
Table 1: Evolution of Hydrazinyl-Sulfonate Hybrid Therapeutics
| Era | Compound Class | Therapeutic Application | Synthetic Advance |
|---|---|---|---|
| 1930s-1950s | Aliphatic sulfonate esters | Alkylating agents (e.g., busulfan) | Nucleophilic displacement chemistry |
| 1960s-1980s | N-Methylhydrazines | Antineoplastics (e.g., procarbazine) | Reductive alkylation |
| 1990s-2010s | Aryl sulfonamides | Kinase inhibitors (e.g., pazopanib) | Pd-catalyzed cross-coupling |
| 2020s-present | Benzenesulfonate-hydrazinyl hybrids | Multitargeted antineoplastics | Microwave-assisted diazotization [8] |
Hybridization of benzenesulfonate and hydrazinyl-ethyl-benzoic acid motifs creates synergistic pharmacophores critical for modern antineoplastic design. The benzenesulfonate moiety confers ATP-competitive kinase inhibition by mimicking tyrosine residues, as evidenced by docking studies showing sulfonate-TrkA interactions (binding energy: -10.93 kcal/mol for AL106) [9]. Concurrently, the hydrazinyl-ethyl spacer enables three-dimensional chelation of transition metals (Fe³⁺, Cu²⁺) implicated in tumor redox homeostasis, while the para-benzoic acid group enhances aqueous solubility and membrane transport via proton gradient-dependent uptake [4] [10]. This trifunctional design permits simultaneous targeting of glioblastoma (U87 IC₅₀ = 58.6 µM) and leukemia (K562 IC₅₀ < 1 µM) through:
Table 2: Functional Group Contributions to Antineoplastic Efficacy
| Structural Element | Biochemical Role | Biological Outcome |
|---|---|---|
| Benzenesulfonate | Competitive ATP binding in kinase domains | TrkA inhibition; apoptosis induction |
| Hydrazinyl group (-NHNH₂) | Transition metal chelation (Fe³⁺, Cu²⁺) | ROS generation; DNA oxidation |
| para-Benzoic acid | pH-dependent solubility enhancement | Improved tumor bioavailability |
| Ethyl spacer | Conformational flexibility for target docking | Multitarget engagement (e.g., COX-2/5-LOX) |
Despite promising preclinical results, critical knowledge gaps impede the clinical translation of benzenesulfonate-hydrazinyl-benzoic acid hybrids. Key limitations include:
Target Selectivity Deficits: Most derivatives exhibit polypharmacology but lack isoform specificity. For example, compound AL106 inhibits TrkA (IC₅₀ = 58.6 µM) but also binds off-target kinases like PDGFR, risking unintended signaling cascades [9]. Docking studies reveal overlapping interaction residues (e.g., Tyr359, Ser371) across kinase families, necessitating structure-based optimization for selective hydrophobic pocket engagement.
Synthetic Complexity: Multistep syntheses involving diazotization (e.g., 4-hydrazinylphenyl benzenesulfonate) suffer from low yields (∼30%) due to hydrazine instability [8]. Microwave-assisted methods improve efficiency yet scale poorly for industrial production. Additionally, protecting groups for benzoic acid (e.g., tert-butyl esters) introduce unnecessary molecular weight, compromising tumor penetration.
Physicochemical Limitations: Poor blood-brain barrier (BBB) permeability hampers glioblastoma applications. While AL106 shows in vitro anti-GBM activity, its calculated LogP (∼2.1) and high TPSA (>100 Ų) limit CNS uptake [9]. Structural modifications like ortho-chlorination to reduce polarity or pro-drug strategies remain unexplored.
In Vivo Stability Issues: Hydrazine groups undergo rapid N-acetylation by hepatic NAT2 enzymes, diminishing bioavailability. Hybrids like 4-(prop-2-ynamido)benzoic acid (C₁₀H₇NO₃; MW 189.17) show in vitro potency but exhibit <20% plasma stability at 2 hours [10], underscoring the need for metabolically robust analogs.
Table 3: Key Research Gaps and Proposed Solutions
| Research Gap | Evidence | Potential Resolution |
|---|---|---|
| Kinase isoform non-selectivity | TrkA-PDGFR cross-reactivity (AL106) [9] | Structure-based design of allosteric inhibitors |
| Low synthetic yield | 30% yield in diazotization steps [8] | Flow chemistry for intermediate stabilization |
| Inadequate BBB penetration | High TPSA (>100 Ų) of current leads [9] | Ortho-halogenation to reduce polarity |
| Metabolic instability | Rapid N-acetylation of hydrazine [10] | Incorporation of N-methyl or trifluoroethyl groups |
The convergence of computational target prediction, metabolomics-guided synthesis, and hybrid prodrug approaches represents the next frontier for these architectures. Prioritizing derivatives with modular sites for PEGylation or peptide conjugation could simultaneously address solubility, stability, and selectivity constraints highlighted in current literature.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0